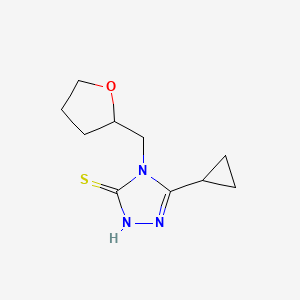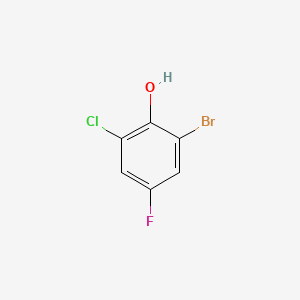
2-terc-butil-7-etil-1H-indol-3-carbaldehído
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of indole derivatives can be complex, involving multiple steps and various reagents. Paper describes the synthesis of a tert-butyl indole derivative through a three-step substitution reaction. This process includes the use of NMR, IR, MS, and X-ray diffraction to determine the structure of the synthesized compound. Although the specific compound is not synthesized in this study, the methods described could potentially be applied to the synthesis of "2-tert-butyl-7-ethyl-1H-indole-3-carbaldehyde" with appropriate modifications to the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of indole derivatives is crucial for understanding their reactivity and properties. In paper , the structure of the synthesized tert-butyl indole derivative is confirmed using a combination of spectroscopic methods and X-ray diffraction. The study also employs density functional theory (DFT) to compare the experimental crystal structure with theoretical predictions. This approach could be used to analyze the molecular structure of "2-tert-butyl-7-ethyl-1H-indole-3-carbaldehyde" to predict its reactivity and interactions with other molecules.
Chemical Reactions Analysis
Indole compounds can participate in a variety of chemical reactions, which are essential for their functionalization and application in different fields. Paper discusses the Hemetsberger-Knittel reaction, which is a method for synthesizing indole derivatives. The paper highlights the utility of tert-butyl azidoacetate in improving the yield of the reaction with less reactive aldehydes. This information could be relevant for the functionalization of the tert-butyl group in "2-tert-butyl-7-ethyl-1H-indole-3-carbaldehyde" and for the synthesis of related compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives are influenced by their molecular structure and substituents. The tert-butyl group, for example, can affect the solubility, boiling point, and stability of the compound. While the papers provided do not directly analyze the physical and chemical properties of "2-tert-butyl-7-ethyl-1H-indole-3-carbaldehyde," the methods and findings from these studies can be extrapolated to hypothesize about its properties. Spectroscopic techniques and computational studies, as mentioned in paper , are valuable tools for this analysis.
Aplicaciones Científicas De Investigación
Síntesis de alcaloides
Los derivados del indol, como el compuesto en cuestión, son unidades frecuentes presentes en ciertos alcaloides . Desempeñan un papel significativo en la biología celular y son tipos importantes de moléculas y productos naturales .
Tratamiento de células cancerosas
La aplicación de derivados del indol como compuestos biológicamente activos para el tratamiento de células cancerosas ha atraído una atención creciente en los últimos años . Los indoles, tanto naturales como sintéticos, muestran diversas propiedades biológicamente vitales .
Aplicaciones antimicrobianas
Los derivados del indol se han utilizado en el tratamiento de diversas infecciones microbianas . Sus propiedades antimicrobianas los convierten en valiosos en el desarrollo de nuevos fármacos .
Tratamiento de diversos trastornos
Los derivados del indol se han utilizado en el tratamiento de diversos trastornos en el cuerpo humano . Esto incluye una amplia gama de afecciones, lo que demuestra la versatilidad de estos compuestos .
Aplicaciones antivirales
Los derivados del indol poseen diversas actividades biológicas, incluidas propiedades antivirales . Se han utilizado en el desarrollo de agentes antivirales, mostrando actividad inhibitoria contra diversos virus .
Aplicaciones antiinflamatorias
Los derivados del indol también poseen propiedades antiinflamatorias . Se han utilizado en el tratamiento de diversas afecciones inflamatorias, lo que demuestra aún más su amplia gama de aplicaciones .
Inhibidores de la reductasa de aldosa
Estos productos se han evaluado como inhibidores de la reductasa de aldosa (ALR2) . La reductasa de aldosa es una enzima involucrada en el metabolismo de la glucosa, y los inhibidores de esta enzima se pueden utilizar en el tratamiento de complicaciones de la diabetes .
Inhibidores de la reductasa de aldehído
Además de ser inhibidores de la reductasa de aldosa, estos productos también se han evaluado como inhibidores de la reductasa de aldehído (ALR1) . La reductasa de aldehído es una enzima involucrada en el metabolismo de los aldehídos, y los inhibidores de esta enzima se pueden utilizar en diversas aplicaciones terapéuticas .
Direcciones Futuras
The future directions of “2-tert-butyl-7-ethyl-1H-indole-3-carbaldehyde” and similar compounds lie in their potential applications in the medical and pharmaceutical fields . The recent applications of 1H-indole-3-carbaldehyde in sustainable multicomponent reactions provide an overview of the field that awaits further exploitation in the assembly of pharmaceutically interesting scaffolds .
Mecanismo De Acción
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives are known to interact with their targets in a way that can lead to various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to impact a broad range of biochemical pathways due to their interaction with multiple receptors . The downstream effects of these interactions can lead to a variety of biological activities .
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound could potentially have diverse molecular and cellular effects.
Propiedades
IUPAC Name |
2-tert-butyl-7-ethyl-1H-indole-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c1-5-10-7-6-8-11-12(9-17)14(15(2,3)4)16-13(10)11/h6-9,16H,5H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXWXKJNJVWDXJF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=C(N2)C(C)(C)C)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-[(Butylamino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B1275647.png)




